(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

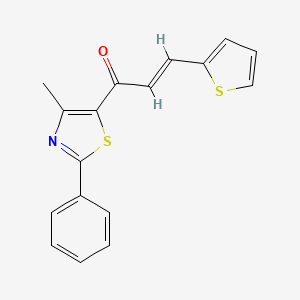

The compound “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a thiazole-based α,β-unsaturated ketone characterized by a conjugated enone system bridging a 4-methyl-2-phenylthiazole moiety and a thiophene ring. The (2E)-configuration of the propenone group ensures planar geometry, facilitating electronic conjugation across the molecule. The methyl group at the 4-position of the thiazole ring and the phenyl substituent at the 2-position contribute to steric and electronic modulation, while the thiophene ring introduces electron-rich aromaticity, influencing solubility and reactivity .

Properties

IUPAC Name |

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NOS2/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMGZTKXNRAXNJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one , a member of the chalcone family, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific chalcone derivative, synthesizing findings from various studies to provide a comprehensive overview.

The structural formula of the compound is represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 323.39 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 591.7 ± 60.0 °C at 760 mmHg |

| LogP | 7.49 |

Antimicrobial Activity

Recent studies have demonstrated that chalcones exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its effectiveness against Staphylococcus aureus and other bacteria.

Case Study: Antibacterial Evaluation

A study assessed the minimum inhibitory concentration (MIC) of several chalcones, including derivatives similar to our compound. The results indicated that compounds with thiazole and thiophene moieties showed promising antibacterial activity, with MIC values ranging from 64 to 128 µg/mL against S. aureus .

Anticancer Properties

Chalcones are also recognized for their anticancer potential through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Research Findings:

- A study reported that certain chalcone derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The compound was shown to inhibit tumor cell proliferation effectively, with IC50 values comparable to standard chemotherapeutics like Doxorubicin .

- Another investigation highlighted the ability of chalcones to modulate key signaling pathways involved in cancer progression, including the NF-kB and MAPK pathways .

Anti-inflammatory Effects

Chalcones have been noted for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.

Mechanism of Action:

The compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. Studies suggest that these actions could be mediated through the modulation of NF-kB signaling .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in inflammation and cancer progression.

- DNA Interaction: It may bind to DNA, interfering with replication processes in cancer cells.

- Signal Transduction Modulation: The compound modulates pathways that control cell growth and apoptosis.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (E)-3-(furan-2-yl)-1-(4-methyl-2-pheny... | Moderate | High |

| (E)-1-(4-Methyl-2-pheny... | Low | Moderate |

| (E)-3-(Thiophen-2-y... | High | High |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Chalcones, a class of compounds that includes (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one, have demonstrated significant antimicrobial properties. Research indicates that chalcone derivatives can inhibit various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that specific chalcone derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. The structural features of thiazoles and thiophenes contribute to the modulation of cell signaling pathways involved in cancer progression. Some studies have reported that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .

Material Science

2.1 Organic Electronics

Due to their electronic properties, compounds like this compound are being explored in the development of organic electronic materials. Their ability to act as charge transport materials makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research has shown that incorporating such compounds can enhance the efficiency and stability of these devices .

Fluorescent Probes

3.1 Imaging Applications

Recent studies have highlighted the potential of this compound as a fluorescent probe for biological imaging. The compound's ability to exhibit selective fluorescence in response to specific biological targets allows for real-time imaging of cellular processes. This application is promising for visualizing enzyme activity or cellular responses in live-cell imaging scenarios .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole- and enone-containing derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, electronic properties, and crystallographic data where available.

Structural and Electronic Comparisons

Key Observations:

Substituent Effects on Electronic Properties: The target compound’s thiophene moiety provides electron-rich aromaticity, promoting charge-transfer interactions. The propenylidene group in extends conjugation but introduces steric constraints due to its Z-configuration, reducing planarity compared to the target compound’s E-configuration .

Hydrogen-Bonding and Solubility: The methoxyanilino substituent in introduces hydrogen-bond donors (N–H) and acceptors (OCH₃), improving aqueous solubility compared to the target compound’s nonpolar thiophene . The dimethylamino group in increases basicity, enabling salt formation and pH-dependent solubility .

Crystallographic Insights :

- While direct crystallographic data for the target compound is unavailable, analogous structures (e.g., ’s trichlorophenyl derivative) reveal that substituents like methyl and phenyl groups stabilize crystal lattices via van der Waals interactions .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach, including:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Step 2 : Introduction of the thiophene moiety through a Knoevenagel condensation, requiring precise temperature control (60–80°C) and catalysts like piperidine in anhydrous DMF .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (2E)-isomer .

Key Variables : - Solvent polarity (DMF > acetonitrile) improves enone formation efficiency .

- Catalysts (e.g., Pd/C for Heck coupling) enhance stereoselectivity but may require inert atmospheres .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what critical spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Key peaks include:

| Proton/Group | δ (ppm) | Assignment |

|---|---|---|

| Thiazole C-H | 7.8–8.2 | Confirms aromatic thiazole ring |

| Enone CH=CH | 6.5–7.1 (d, J = 16 Hz) | Validates E-configuration |

- FTIR : C=O stretch at ~1680 cm⁻¹; thiophene C-S at 690 cm⁻¹ .

- HRMS : Exact mass calculation (e.g., [M+H]+ = 352.08) ensures molecular formula consistency .

Q. What in vitro assays are recommended for initial biological activity screening of this compound?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli using 96-well plates .

- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC50 calculated via nonlinear regression .

- Anti-inflammatory : COX-2 inhibition assay using ELISA kits, comparing to celecoxib as a positive control .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as kinases or GPCRs?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase).

- Key Parameters :

- Ligand preparation: Optimize geometry with Gaussian09 (B3LYP/6-31G*) .

- Binding affinity: Focus on hydrogen bonds with thiazole N and π-π stacking with thiophene .

- Validation : Compare docking poses with crystallographic data (PDB: 1M17) to assess predictive accuracy .

Q. How should researchers resolve contradictions between enzymatic inhibition data and cellular assay results for this compound?

- Methodological Answer :

- Hypothesis Testing :

Verify compound stability in cell media (HPLC monitoring for degradation) .

Assess membrane permeability (Caco-2 assay) to rule out efflux pump interference .

- Mechanistic Studies :

- Use siRNA knockdown of efflux transporters (e.g., P-gp) to isolate uptake effects .

- Perform time-resolved fluorescence to measure target engagement kinetics .

Q. What strategies optimize the scalability of this compound’s synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Process Chemistry :

- Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for large-scale purification .

- Use flow chemistry for Knoevenagel steps to improve heat transfer and reduce side reactions .

- Quality Control :

- Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Chiral HPLC (Chiralpak IA column) to ensure >99% E-isomer retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.